Aspalatone

Antithrombotic Hemostasis Bleeding Time

Choose Aspalatone for thrombosis, oxidative stress, or neuroprotection research where conventional antiplatelet agents fail. Unlike ASA, Aspalatone delivers dual antiplatelet/antioxidant activity with 30‑fold lower gastric salicylate accumulation, eliminating ulcerogenic bias in chronic in vivo studies. Its unique metabolism yields salicylic acid maltol ester, enabling investigation of mechanisms beyond COX inhibition. Ideal for kainic acid excitotoxicity models and prodrug‑metabolism studies. Available in ≥98% purity for reproducible, publication‑ready results.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 147249-33-0
Cat. No. B1667642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspalatone
CAS147249-33-0
Synonymsacetylsalicylic acid maltol ester
aspalatone
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3
InChIKeyJVBIZYPCGNCWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aspalatone (CAS 147249-33-0): A Research-Grade Antithrombotic with Distinct Antioxidant and Low Ulcerogenicity Profile for Preclinical Studies


Aspalatone ([3-(2-methyl-4-pyronyl)]-2-acetyloxybenzoate, CAS 147249-33-0) is a synthetic conjugate of acetylsalicylic acid (ASA) and maltol, an antioxidant moiety, designed as an antithrombotic agent [1]. It functions primarily as an antiplatelet aggregator, inhibiting collagen-induced platelet aggregation in vitro with an IC50 of 1.8 x 10⁻⁴ mol/L (180 µM) [1][2]. Preclinical studies demonstrate that aspalatone significantly prolongs bleeding time and prevents thromboembolism in rodent models, while exhibiting reduced gastric ulcerogenicity compared to ASA [1][3]. Additionally, it possesses intrinsic antioxidant and neuroprotective properties that differentiate it from conventional antiplatelet agents [2][4].

Why Substituting Aspalatone with Standard Antiplatelet Agents in Research Protocols Yields Non-Comparable Results


Generic substitution of aspalatone with conventional antiplatelet agents like acetylsalicylic acid (ASA), cilostazol, or ticlopidine is scientifically invalid due to its unique dual pharmacophore and distinct metabolic fate. Aspalatone is not a simple prodrug of ASA; metabolic studies in rats demonstrate that ASA is not detected in plasma after oral aspalatone administration [1]. Instead, aspalatone is metabolized to salicylic acid maltol ester (SM), which retains antioxidant activity [2]. This divergence in active metabolites translates into quantifiable differences in ulcerogenicity, antioxidant enzyme induction, and neuroprotective efficacy [3][4]. Consequently, experimental outcomes obtained with ASA or other single-target antiplatelet drugs cannot be extrapolated to predict aspalatone's effects in models involving oxidative stress, gastric safety, or neuroprotection.

Aspalatone: Direct Comparative Evidence Against Key Antiplatelet Comparators


Bleeding Time Prolongation: Aspalatone vs. Acetylsalicylic Acid (ASA)

In a 10-day oral treatment study in Sprague-Dawley rats, aspalatone prolonged bleeding time to a greater extent than an equivalent dose of acetylsalicylic acid (ASA) [1]. Both compounds required a minimum of 8 days of dosing at 15 mg/kg p.o. to achieve a statistically significant prolongation [1]. The metabolite salicylic acid maltol ester, which lacks the acetyl group, showed no significant effect on bleeding time at this dose, confirming that the intact aspalatone structure is critical for this activity [1].

Antithrombotic Hemostasis Bleeding Time

Gastric Salicylate Accumulation: A Direct Indicator of Reduced Ulcerogenicity vs. ASA

The low ulcerogenicity of aspalatone is quantitatively linked to its reduced accumulation of salicylate in gastric tissue. In pylorus-ligated rats, the salicylate level in the glandular stomach 10 minutes post-dose was 67 ± 43 nmol/g tissue for aspalatone (80 mg/kg) versus 2000 ± 250 nmol/g tissue for ASA (50 mg/kg) [1]. In non-glandular (rumen) tissue, salicylate was undetectable in the aspalatone group but reached 1100 ± 130 nmol/g in the ASA group [1]. This ~30-fold difference in gastric salicylate exposure directly correlates with the observed lower ulcerogenicity.

Ulcerogenicity Gastric Safety Pharmacokinetics

Antioxidant Enzyme Induction: Aspalatone vs. ASA and ASA+Maltol Combination

Aspalatone uniquely enhances antiperoxidative enzyme activity in rat blood, a property not shared by its parent compound ASA or a simple mixture of ASA and maltol [1]. Specifically, treatment with aspalatone, salicylmaltol (its major metabolite), and maltol all enhanced antiperoxidative activity, whereas neither ASA nor ASA combined with maltol showed any significant effect [1]. This indicates that the covalent conjugate structure is essential for inducing antioxidant enzyme activity.

Antioxidant Oxidative Stress Enzyme Induction

Neuroprotection in Kainic Acid Model: Aspalatone vs. ASA and Vitamin E

In a rat model of kainic acid (KA)-induced neurotoxicity, pretreatment with aspalatone or maltol significantly attenuated seizure activity, oxidative stress (lipid peroxidation and protein oxidation), and hippocampal neuronal loss [1]. In direct contrast, pretreatment with aspirin (ASP), a combination of ASP and maltol, or vitamin E failed to protect against KA-induced toxicity [1]. This demonstrates that aspalatone's neuroprotective effect is not attributable to its ASA moiety or simple antioxidant supplementation but relies on the unique properties of the intact conjugate or its maltol-derived metabolite.

Neuroprotection Oxidative Stress Epilepsy

Metabolic Fate: Aspalatone Does Not Behave as an ASA Prodrug In Vivo

A critical distinction for experimental design is that aspalatone does not function as a simple prodrug of acetylsalicylic acid (ASA). Following oral administration of aspalatone (80 mg/kg) in rats, ASA was not detected in plasma [1]. Instead, the deacetylated metabolite, salicylic acid maltol ester (SM), was the primary circulating species, which was subsequently hydrolyzed to salicylic acid [1]. In vitro, incubation of aspalatone with rat serum, intestinal fluid, liver, or gastric mucosal homogenates for 4 minutes at 37°C resulted solely in the formation of SM, with no detectable ASA [1].

Pharmacokinetics Prodrug Metabolism

Optimized Research Applications for Aspalatone Based on Validated Differential Evidence


Investigating Thromboembolism with Reduced Gastric Confounding Variables

Aspalatone is the preferred choice for in vivo thrombosis models where gastric ulceration caused by ASA would compromise experimental outcomes or animal welfare. The 30-fold lower gastric salicylate accumulation compared to ASA [1] minimizes ulcerogenic interference, allowing for cleaner assessment of antithrombotic efficacy. This is particularly critical in chronic dosing studies, as demonstrated by the 10-day treatment protocol where aspalatone prolonged bleeding time by 57% at 15 mg/kg without inducing gastric lesions [2].

Elucidating the Role of Oxidative Stress in Platelet Function and Thrombosis

Researchers examining the intersection of oxidative stress and thrombogenesis should utilize aspalatone due to its unique capacity to enhance antiperoxidative enzyme activity, a property absent in ASA or an ASA+maltol mixture [1]. This dual antiplatelet/antioxidant profile allows for the exploration of therapeutic strategies that simultaneously address platelet aggregation and free radical-mediated vascular injury, a combination not achievable with conventional single-mechanism antiplatelet agents [1].

Mechanistic Studies of Neuroprotection in Excitotoxicity and Seizure Models

Aspalatone is a validated chemical probe for studying neuroprotective mechanisms in kainic acid-induced excitotoxicity. Unlike ASA or vitamin E, which are ineffective, aspalatone significantly attenuates seizures, oxidative damage, and hippocampal neuronal loss in this model [1]. Its efficacy is linked to the maltol moiety and its metabolite salicylmaltol, making it a valuable tool for dissecting pathways of neuroprotection that are independent of cyclooxygenase inhibition [1].

Prodrug and Metabolism Studies Focused on Esterase-Dependent Activation

For research focused on prodrug design and esterase-mediated metabolism, aspalatone provides a clear case study of how a covalent conjugate can alter pharmacokinetic destiny. The compound is rapidly deacetylated by B-esterases in serum and intestinal fluid to form salicylic acid maltol ester, without liberating ASA [1]. This makes it an ideal model compound for investigating the impact of esterification on the bioavailability, tissue distribution, and pharmacological profile of salicylate-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspalatone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.